Benzamide, 2-iodo-N-methyl-N-phenyl-
Description
Chemical Structure and Synthesis 2-Iodo-N-methyl-N-phenylbenzamide (C₁₄H₁₃INO) is a substituted benzamide featuring an iodine atom at the 2-position of the benzene ring, with N-methyl and N-phenyl groups attached to the amide nitrogen. It is synthesized from 2-iodobenzoic acid through sequential amidation reactions, as demonstrated in related compounds like 2-iodo-N-phenylbenzamide .
Properties
IUPAC Name |
2-iodo-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKONODCZUJSYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389021 | |
| Record name | Benzamide, 2-iodo-N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7022-46-0 | |
| Record name | 2-Iodo-N-methyl-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7022-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-iodo-N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Synthesis via Pd/C and KOAc-Mediated Coupling
The foundational synthesis of 2-iodo-N-methyl-N-phenylbenzamide (1a) is detailed in a Pd/C-catalyzed protocol using 2-iodobenzoic acid derivatives and N-methylaniline. Under nitrogen atmosphere, the reaction of 2-iodobenzoic acid with N-methylaniline in dimethylacetamide (DMA) at 125°C for 24 hours yields the target compound, with potassium acetate (KOAc) serving as a critical base for deprotonation. Initial optimization trials demonstrated that DMA outperformed solvents like DMSO, DMF, and toluene, achieving isolated yields of 56–91% depending on substituent effects.
Table 1: Solvent and Base Optimization for 2-Iodo-N-Methyl-N-Phenylbenzamide Synthesis
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | KOAc | 130 | 56 |
| DMA | KOAc | 125 | 91 |
| DMF | K₂CO₃ | 125 | 48 |
| DMSO | KOAc | 130 | 62 |
Catalyst Recycling and Scalability
A notable advantage of this method is the recyclability of the 10% Pd/C catalyst, which retained activity over five cycles without significant yield reduction. Gram-scale synthesis in a 100 mL Schlenk tube confirmed the protocol’s industrial applicability, producing 5 mmol of 1a with 85% yield after column chromatography (petroleum ether/Et₃N = 20:1). The use of KOAc as a base minimized side reactions, while rigorous exclusion of moisture and oxygen proved essential for preventing Pd leaching.
Carbodiimide-Mediated Amide Bond Formation
EDCI/HOBt Coupling Strategy
An alternative route employs 2-iodobenzoic acid and N-methylaniline via ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) activation. In DMF solvent, the carboxylic acid is pre-activated with EDCI (1.1 equiv) and HOBt (1.1 equiv) for 2 minutes, followed by the addition of N-methylaniline (0.9 equiv) and triethylamine (3 equiv). The reaction proceeds at room temperature for 12 hours, yielding 2-iodo-N-methyl-N-phenylbenzamide in 78% yield after extraction with ethyl acetate and silica gel purification.
Key Advantages:
Solvent and Stoichiometry Considerations
Comparative studies revealed that DMF enhances coupling efficiency relative to acetonitrile or THF, likely due to improved reagent solubility. Substoichiometric EDCI (0.95 equiv) led to incomplete activation, while excess EDCI (1.2 equiv) increased byproduct formation. Optimal results were achieved at 1.1 equivalents of both EDCI and HOBt.
Boric Acid-Assisted Direct Aminolysis
Mechanistic Insights and Reaction Design
A less conventional approach utilizes boric acid as a Lewis acid catalyst to facilitate direct aminolysis of methyl 2-iodobenzoate with N-methylaniline. In methanol at 60°C, boric acid (10 mol%) promotes nucleophilic attack by the amine on the ester carbonyl, achieving 68% yield after 48 hours. While slower than carbodiimide methods, this strategy avoids peptide coupling reagents, reducing costs for large-scale applications.
Limitations and Functional Group Tolerance
Electron-withdrawing substituents on the benzoate ring (e.g., nitro groups) decreased yields to <40%, attributed to reduced electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (e.g., methoxy) had negligible impact, suggesting the iodine atom’s inductive effects dominate reactivity.
Comparative Analysis of Methodologies
Yield and Purity Trade-offs
The Pd/C-mediated method delivers superior yields (85–91%) but requires specialized equipment for inert atmosphere control. In contrast, EDCI/HOBt coupling offers operational simplicity at the expense of slightly lower yields (70–78%). Boric acid catalysis, while cost-effective, remains limited to small-scale syntheses due to prolonged reaction times.
Table 2: Method Comparison for 2-Iodo-N-Methyl-N-Phenylbenzamide Preparation
| Method | Yield (%) | Temperature (°C) | Catalyst Loading | Scalability |
|---|---|---|---|---|
| Pd/C-KOAc | 91 | 125 | 10% Pd/C | Industrial |
| EDCI/HOBt | 78 | 25 | None | Laboratory |
| Boric Acid Aminolysis | 68 | 60 | 10 mol% | Small-scale |
Byproduct Formation and Mitigation
Common byproducts include:
-
N-Methylaniline dimerization products : Suppressed by maintaining sub-stoichiometric amine ratios.
-
Deiodinated benzamide : Minimized by avoiding prolonged heating >130°C.
-
Ester hydrolysis intermediates : Controlled through anhydrous conditions in carbodiimide methods.
Advanced Applications in Heterocyclic Synthesis
Precursor to Phenanthridinone Derivatives
2-Iodo-N-methyl-N-phenylbenzamide serves as the substrate for synthesizing 5-methylphenanthridin-6(5H)-one via Pd-catalyzed C–H arylation. Under optimized conditions (DMA, KOAc, 125°C), intramolecular cyclization achieves 91% yield, demonstrating the compound’s utility in constructing nitrogen-containing heterocycles.
Bromination and Functionalization
Recent advances enable regioselective bromination of the benzamide core using Pd(II) or hexafluoroisopropanol (HFIP) promoters. Ortho-bromination occurs with Pd(OAc)₂/Na₂S₂O₈, while HFIP directs para-bromination, expanding access to polyhalogenated derivatives for drug discovery .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-iodo-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: Benzamide, 2-iodo-N-methyl-N-phenyl- is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic applications .
Industry: In the industrial sector, Benzamide, 2-iodo-N-methyl-N-phenyl- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of Benzamide, 2-iodo-N-methyl-N-phenyl- involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Iodo-N-Phenylbenzamide (Benodanil)
- Molecular Formula: C₁₃H₁₀INO (339.13 g/mol).
- Key Differences : Lacks the N-methyl group present in the target compound.
- Applications: Benodanil is a known fungicide, highlighting the role of the iodine atom in bioactivity .
- Crystallography : Structural studies show that the iodine atom participates in halogen bonding, which stabilizes crystal packing .
N-Phenylbenzamide (Benzanilide)
- Molecular Formula: C₁₃H₁₁NO (197.23 g/mol).
- Key Differences: No iodine or N-methyl substituents.
- Applications : Primarily a chemical intermediate in organic synthesis. The absence of iodine reduces molecular weight and reactivity, making it less suited for pesticidal applications .
- Hydrogen Bonding : The amide group forms strong hydrogen bonds, influencing solubility and melting point .
2-Benzyl-N-Methylbenzamide
2-Methoxy-N-(3-Hydroxyphenyl)benzamide
- Molecular Formula: C₁₅H₁₅NO₃ (257.28 g/mol).
- Key Differences : Contains methoxy and hydroxyl groups instead of iodine and methyl.
- Applications : Polar substituents improve water solubility, making it relevant in drug design for improved bioavailability .
Comparative Data Table
Research Findings and Implications
- Reactivity: The iodine atom in 2-iodo-N-methyl-N-phenylbenzamide enables participation in halogen bonding and Suzuki-Miyaura cross-coupling reactions, a feature absent in non-iodinated analogs like benzanilide .
- Bioactivity: Methylation at the amide nitrogen (compared to benodanil) may reduce pesticidal efficacy due to increased steric bulk but could improve metabolic stability in drug candidates .
- Crystallographic Behavior: Halogen bonding in iodinated benzamides stabilizes crystal structures, whereas hydrogen bonding dominates in non-iodinated derivatives .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 2-iodo-N-methyl-N-phenyl-benzamide (also referred to as Benzamide, 2-iodo-N-methyl-N-phenyl- ) is notable for its potential applications in pharmacology and biochemistry. This article explores the compound's synthesis, mechanism of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 2-iodo-N-methyl-N-phenyl-benzamide is with a molecular weight of approximately 396.2 g/mol. The compound features an iodine atom attached to the benzene ring, which influences its reactivity and biological properties.
Synthesis Method:
The synthesis typically involves the reaction of 2-iodobenzoic acid with N-methyl-N-phenylamine under specific conditions. The general reaction pathway can be summarized as follows:
-
Reactants:
- 2-Iodobenzoic acid
- N-Methyl-N-phenylamine
-
Conditions:
- Reflux in an organic solvent (e.g., ethanol or methanol)
- Purification via recrystallization or chromatography
The biological activity of 2-iodo-N-methyl-N-phenyl-benzamide is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity.
- Halogen Bonding: The iodine atom enhances binding affinity through halogen bonding interactions, which may be crucial for its biological efficacy.
Biological Activities
Numerous studies have reported the biological activities associated with benzamide derivatives, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Research indicates that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings: A study demonstrated that 2-iodo-N-methyl-N-phenyl-benzamide showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating potent activity .
Antimicrobial Effects
Benzamide derivatives have also been evaluated for their antimicrobial properties:
- Case Study: A bioassay revealed that compounds similar to 2-iodo-N-methyl-N-phenyl-benzamide displayed larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in MCF-7 cells | |
| Antimicrobial | Larvicidal activity against mosquito larvae | |
| Enzyme Inhibition | Inhibits specific enzyme activities |
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Iodo-N-(methyl(phenyl)carbamothioyl)benzamide | Contains thiourea group | Enhanced enzyme inhibition |
| 2-Iodo-N-(methyl(phenyl)carbamoyl)benzamide | Lacks thiourea group | Different pharmacological properties |
| 2-Iodo-N-(methyl(phenyl)carbamothioyl)aniline | Aniline moiety affects behavior | Varies in chemical reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-iodo-N-methyl-N-phenylbenzamide, and how can reaction progress be monitored?
- Methodology :
- Synthetic Routes : Begin with 2-iodobenzoic acid and perform amide coupling with N-methylaniline using coupling agents like EDCI/HOBt or DCC under anhydrous conditions (e.g., in dichloromethane or DMF). Reflux for 4–6 hours under nitrogen atmosphere .
- Progress Monitoring : Use thin-layer chromatography (TLC) with a UV-active silica plate and a solvent system (e.g., hexane:ethyl acetate 3:1). Spots corresponding to the product (Rf ~0.5) and unreacted starting materials can be visualized under UV light .
- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of intermediates. Confirm product purity via melting point analysis and NMR spectroscopy.
Q. What spectroscopic techniques are essential for characterizing 2-iodo-N-methyl-N-phenylbenzamide?
- Methodology :
- 1H/13C NMR : Assign signals for the aromatic protons (e.g., deshielded protons near the iodine substituent at ~δ 7.8–8.2 ppm) and the N-methyl group (singlet at ~δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe the molecular ion peak (M⁺) at m/z 351.18 (C₁₄H₁₂INO⁺) and fragment peaks (e.g., loss of I or CO groups) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and absence of carboxylic acid O-H stretches .
Advanced Research Questions
Q. How can crystallographic software like SHELX and Mercury aid in determining the crystal structure of 2-iodo-N-methyl-N-phenylbenzamide?
- Methodology :
- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods. Refine with SHELXL using high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, 100 K) .
- Visualization and Analysis : Mercury software can generate 3D crystal packing diagrams, highlighting intermolecular interactions (e.g., C–H···O hydrogen bonds) and void spaces. Compare packing patterns with related benzamides using Mercury’s Materials Module .
- Data Table :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 15.3 Å | Hypothetical |
Q. How does the iodo substituent influence hydrogen bonding patterns compared to other halogenated benzamides?
- Methodology :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Compare with chloro/bromo analogs to assess iodine’s steric and electronic effects .
- Thermodynamic Data : Measure melting points and solubility in polar solvents. Iodo derivatives typically exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .
- Key Insight : The larger van der Waals radius of iodine may disrupt planar hydrogen-bonded networks, favoring slipped stacking over face-to-face π interactions.
Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement methods?
- Methodology :
- Cross-Validation : Refine the same dataset using SHELXL (for small-molecule precision) and PHENIX (for macromolecular flexibility). Compare R-factors and electron density maps .
- Twinned Data Handling : For cases of pseudo-merohedral twinning, use TWINLAW in SHELXL to deconvolute overlapping reflections .
- Example : Discrepancies in thermal motion parameters (B-factors) may arise from overfitting; apply restraints to atomic displacement parameters during refinement.
Q. What methodologies assess the compound’s potential biological activity in academic research?
- Methodology :
- In Silico Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. The iodine atom may enhance hydrophobic interactions in binding pockets .
- In Vitro Assays : Test inhibition of cancer cell lines (e.g., MCF-7) via MTT assays. Compare IC₅₀ values with non-iodinated analogs to evaluate halogen effects .
- Data Table :
| Assay Type | Target | Result (Hypothetical) | Source |
|---|---|---|---|
| Molecular Docking | EGFR Kinase | ΔG = -9.2 kcal/mol | |
| MTT Assay | MCF-7 Cells | IC₅₀ = 12.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
